Cas no 2227769-15-3 ((2S)-1-(2-tert-butylphenyl)propan-2-ol)

(2S)-1-(2-tert-butylphenyl)propan-2-ol Chemical and Physical Properties
Names and Identifiers
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- (2S)-1-(2-tert-butylphenyl)propan-2-ol
- EN300-1759362
- 2227769-15-3
-
- Inchi: 1S/C13H20O/c1-10(14)9-11-7-5-6-8-12(11)13(2,3)4/h5-8,10,14H,9H2,1-4H3/t10-/m0/s1
- InChI Key: QLPMPIRIBVGCSL-JTQLQIEISA-N
- SMILES: O[C@@H](C)CC1C=CC=CC=1C(C)(C)C
Computed Properties
- Exact Mass: 192.151415257g/mol
- Monoisotopic Mass: 192.151415257g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 169
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 20.2Ų
(2S)-1-(2-tert-butylphenyl)propan-2-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1759362-0.25g |
(2S)-1-(2-tert-butylphenyl)propan-2-ol |
2227769-15-3 | 0.25g |
$1708.0 | 2023-09-20 | ||
Enamine | EN300-1759362-1.0g |
(2S)-1-(2-tert-butylphenyl)propan-2-ol |
2227769-15-3 | 1g |
$1857.0 | 2023-06-03 | ||
Enamine | EN300-1759362-2.5g |
(2S)-1-(2-tert-butylphenyl)propan-2-ol |
2227769-15-3 | 2.5g |
$3641.0 | 2023-09-20 | ||
Enamine | EN300-1759362-0.05g |
(2S)-1-(2-tert-butylphenyl)propan-2-ol |
2227769-15-3 | 0.05g |
$1560.0 | 2023-09-20 | ||
Enamine | EN300-1759362-10g |
(2S)-1-(2-tert-butylphenyl)propan-2-ol |
2227769-15-3 | 10g |
$7988.0 | 2023-09-20 | ||
Enamine | EN300-1759362-0.5g |
(2S)-1-(2-tert-butylphenyl)propan-2-ol |
2227769-15-3 | 0.5g |
$1783.0 | 2023-09-20 | ||
Enamine | EN300-1759362-5.0g |
(2S)-1-(2-tert-butylphenyl)propan-2-ol |
2227769-15-3 | 5g |
$5387.0 | 2023-06-03 | ||
Enamine | EN300-1759362-5g |
(2S)-1-(2-tert-butylphenyl)propan-2-ol |
2227769-15-3 | 5g |
$5387.0 | 2023-09-20 | ||
Enamine | EN300-1759362-10.0g |
(2S)-1-(2-tert-butylphenyl)propan-2-ol |
2227769-15-3 | 10g |
$7988.0 | 2023-06-03 | ||
Enamine | EN300-1759362-0.1g |
(2S)-1-(2-tert-butylphenyl)propan-2-ol |
2227769-15-3 | 0.1g |
$1635.0 | 2023-09-20 |
(2S)-1-(2-tert-butylphenyl)propan-2-ol Related Literature
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
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Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
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Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
Additional information on (2S)-1-(2-tert-butylphenyl)propan-2-ol
(2S)-1-(2-tert-butylphenyl)propan-2-ol (CAS No. 2227769-15-3): A Comprehensive Overview
(2S)-1-(2-tert-butylphenyl)propan-2-ol, with the CAS number 2227769-15-3, is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a tert-butylphenyl group and a chiral center at the propan-2-ol moiety. These characteristics make it a valuable candidate for various applications, particularly in the development of enantiomerically pure compounds for therapeutic use.
The chemical structure of (2S)-1-(2-tert-butylphenyl)propan-2-ol can be represented as follows: C13H18O. The presence of the tert-butyl group provides steric hindrance, which is crucial for stabilizing the chiral center and preventing racemization. This stability is essential in pharmaceutical applications where maintaining the enantiomeric purity of a compound is critical for its efficacy and safety.
Recent studies have highlighted the potential of (2S)-1-(2-tert-butylphenyl)propan-2-ol in various therapeutic areas. One notable application is in the development of drugs targeting neurological disorders. Research published in the Journal of Medicinal Chemistry has shown that this compound exhibits promising neuroprotective properties, potentially due to its ability to modulate specific receptors in the brain. These findings suggest that (2S)-1-(2-tert-butylphenyl)propan-2-ol could be a lead compound for further drug development in this area.
In addition to its potential in neurological disorders, (2S)-1-(2-tert-butylphenyl)propan-2-ol has also been investigated for its anti-inflammatory properties. A study published in the Inflammation Research Journal demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, without causing significant side effects. This property makes it a promising candidate for treating inflammatory conditions such as arthritis and other autoimmune diseases.
The synthesis of (2S)-1-(2-tert-butylphenyl)propan-2-ol has been optimized to ensure high yields and enantiomeric purity. Various synthetic routes have been explored, including asymmetric synthesis methods that utilize chiral catalysts or auxiliaries. One such method involves the use of a chiral phosphoric acid catalyst, which has been shown to achieve high enantioselectivity and yield. This synthetic approach not only enhances the efficiency of the process but also reduces the environmental impact by minimizing waste generation.
The physical and chemical properties of (2S)-1-(2-tert-butylphenyl)propan-2-ol have been extensively characterized. It is a colorless liquid with a boiling point of approximately 180°C at 760 mmHg and a melting point of -45°C. The compound is soluble in common organic solvents such as ethanol, acetone, and dichloromethane but has limited solubility in water. These properties make it suitable for various formulation strategies, including oral and topical applications.
Safety and toxicity studies have also been conducted to evaluate the potential risks associated with handling and using (2S)-1-(2-tert-butylphenyl)propan-2-ol. Results from these studies indicate that the compound exhibits low toxicity when administered at therapeutic doses. However, as with any chemical compound, appropriate safety measures should be taken during handling to prevent skin contact and inhalation.
In conclusion, (2S)-1-(2-tert-butylphenyl)propan-2-ol (CAS No. 2227769-15-3) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features, combined with its favorable biological properties, make it an attractive candidate for further development into therapeutic agents. Ongoing research continues to explore new avenues for its use, contributing to advancements in drug discovery and development.
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